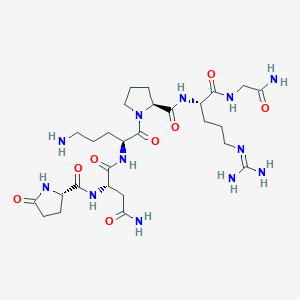

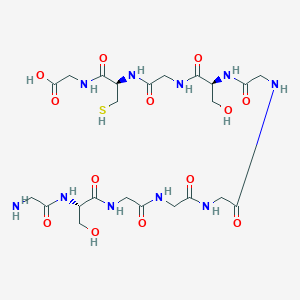

5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Oxo-L-prolil-L-asparaginil-L-ornitíl-L-prolil-N~5~-(diaminometilideno)-L-ornitílglicinamida” es un compuesto peptídico complejo. Los péptidos son cadenas cortas de aminoácidos unidos por enlaces peptídicos y desempeñan papeles cruciales en los procesos biológicos.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de “5-Oxo-L-prolil-L-asparaginil-L-ornitíl-L-prolil-N~5~-(diaminometilideno)-L-ornitílglicinamida” típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Reacciones de acoplamiento: Uso de reactivos como HBTU o DIC para activar grupos carboxilo para la formación de enlaces peptídicos.

Pasos de desprotección: Eliminación de grupos protectores de los aminoácidos para permitir un mayor acoplamiento.

Escisión: Liberación del péptido de la resina mediante ácidos fuertes como el ácido trifluoroacético (TFA).

Métodos de producción industrial

La producción industrial de péptidos a menudo emplea sintetizadores de péptidos automatizados, que racionalizan el proceso de SPPS. Estas máquinas pueden manejar la síntesis a gran escala con alta precisión y eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las cadenas laterales de los aminoácidos.

Reducción: Las reacciones de reducción pueden modificar los enlaces disulfuro u otros grupos funcionales dentro del péptido.

Sustitución: Los residuos de aminoácidos pueden ser sustituidos para crear análogos con diferentes propiedades.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, yodo.

Agentes reductores: Ditiotreitol (DTT), tris(2-carboxietil)fosfina (TCEP).

Reactivos de sustitución: Diversos derivados de aminoácidos y reactivos de acoplamiento.

Productos principales

Los productos principales de estas reacciones dependen de las modificaciones específicas realizadas en el péptido. Por ejemplo, la oxidación puede producir sulfóxidos o ácidos sulfónicos, mientras que la reducción puede dar como resultado tioles libres.

Aplicaciones Científicas De Investigación

Química

Síntesis de péptidos: Utilizado como compuesto modelo para desarrollar nuevos métodos de síntesis.

Biología

Inhibición enzimática: Puede actuar como inhibidor de enzimas específicas.

Unión a receptores: Posibilidad de unirse a receptores biológicos y modular su actividad.

Medicina

Desarrollo de fármacos: Investigado para su potencial terapéutico en el tratamiento de enfermedades.

Diagnóstico: Utilizado en ensayos de diagnóstico para detectar biomoléculas específicas.

Industria

Biotecnología: Aplicaciones en la producción de biofármacos.

Agricultura: Posible uso en el desarrollo de compuestos bioactivos para la protección de cultivos.

Mecanismo De Acción

El mecanismo de acción de “5-Oxo-L-prolil-L-asparaginil-L-ornitíl-L-prolil-N~5~-(diaminometilideno)-L-ornitílglicinamida” probablemente implica interacciones con dianas moleculares específicas, como enzimas o receptores. Estas interacciones pueden modular las vías biológicas, lo que lleva a diversos efectos. Las vías y los objetivos exactos requerirían estudios experimentales detallados para su elucidación.

Comparación Con Compuestos Similares

Compuestos similares

5-Oxo-L-prolil-L-asparaginil-L-ornitíl-L-prolil-L-ornitílglicinamida: Carece del grupo diaminometilideno.

5-Oxo-L-prolil-L-asparaginil-L-ornitíl-L-prolil-L-ornitíl-L-glicinamida: Contiene un residuo de aminoácido adicional.

Unicidad

“5-Oxo-L-prolil-L-asparaginil-L-ornitíl-L-prolil-N~5~-(diaminometilideno)-L-ornitílglicinamida” es único debido a la presencia del grupo diaminometilideno, que puede conferir propiedades químicas y biológicas distintas en comparación con péptidos similares.

Propiedades

Número CAS |

268745-35-3 |

|---|---|

Fórmula molecular |

C27H46N12O8 |

Peso molecular |

666.7 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C27H46N12O8/c28-9-1-4-16(37-24(45)17(12-19(29)40)38-23(44)15-7-8-21(42)35-15)26(47)39-11-3-6-18(39)25(46)36-14(5-2-10-33-27(31)32)22(43)34-13-20(30)41/h14-18H,1-13,28H2,(H2,29,40)(H2,30,41)(H,34,43)(H,35,42)(H,36,46)(H,37,45)(H,38,44)(H4,31,32,33)/t14-,15-,16-,17-,18-/m0/s1 |

Clave InChI |

QPXVAYHRWMELAL-ATIWLJMLSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@H](CCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

SMILES canónico |

C1CC(N(C1)C(=O)C(CCCN)NC(=O)C(CC(=O)N)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)

![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)

![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)

![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)

![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)

![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)